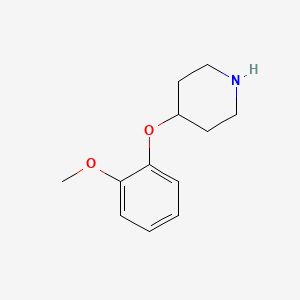

4-(2-Methoxyphenoxy)piperidine

Beschreibung

Contextualization within Medicinal Chemistry and Pharmaceutical Sciences

Within the fields of medicinal chemistry and pharmaceutical sciences, piperidine (B6355638) derivatives are a well-established class of compounds explored for their bioactivity. 4-(2-Methoxyphenoxy)piperidine is part of this tradition, valued for its potential in drug formulation and as a scaffold in drug discovery. chemimpex.com The unique structure of the molecule contributes to its potential as a pharmacological agent. chemimpex.com Researchers utilize such compounds in the design and development of novel molecules that may possess enhanced biological activity. chemimpex.com The stability and reactivity of this compound make it a valuable tool for chemists aiming to synthesize new entities with specific biological functions. chemimpex.com Its hydrochloride salt form is particularly useful due to its excellent solubility, making it a suitable candidate for drug formulation processes. chemimpex.com

Significance in Neurotransmitter Systems Research

A significant area of interest for this compound is in the study of the central nervous system (CNS). Piperidine derivatives are frequently investigated for their ability to modulate CNS activity by interacting with neurotransmitter receptors. This compound and its analogs are used in research to understand the mechanisms of action for potential treatments for conditions such as anxiety and depression. chemimpex.comchemimpex.com Specifically, it is employed in studies to elucidate its effects on serotonin (B10506) and dopamine (B1211576) receptors. The presence of the 2-methoxy substitution on the phenoxy ring is hypothesized to potentially enhance the molecule's ability to cross the blood-brain barrier when compared to analogs with different substitution patterns. This characteristic is crucial for developing drugs that target the central nervous system.

Role as a Synthetic Intermediate for Advanced Chemical Entities

Beyond its direct biological investigation, this compound serves as a crucial intermediate or building block in the synthesis of more complex and advanced chemical entities. chemimpex.com Its structure provides a foundation upon which chemists can build, adding other functional groups to create novel compounds with targeted biological activities. chemimpex.com

Research has demonstrated its utility in creating a variety of derivatives for therapeutic exploration. For instance, it forms the core of molecules like 1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-(2-methoxyphenoxy)piperidine and 4-(2-methoxyphenoxy)-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]piperidine, which are studied for their potential in medicinal chemistry. ontosight.aiontosight.ai The compound is also a precursor in the synthesis of molecules investigated for their potential to treat neurological disorders by influencing enzymes like phosphodiesterases. This role as a versatile synthetic intermediate underscores its importance in the pipeline of drug discovery and the development of new therapeutic strategies. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-methoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXAVSKIFOOMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402119 | |

| Record name | 4-(2-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28033-32-1 | |

| Record name | 4-(2-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methoxyphenoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Methoxyphenoxy Piperidine and Analogues

General Synthetic Strategies for Piperidine (B6355638) Derivatives

The construction of the piperidine ring can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and functional group tolerance. nih.govorganic-chemistry.org

Nucleophilic substitution is a fundamental and widely employed method for the synthesis of piperidine derivatives. ugent.benih.govbeilstein-journals.org This approach often involves the reaction of a piperidine precursor bearing a leaving group with a suitable nucleophile. For instance, the synthesis of 1-[(8-nitronaphtho[2,1-b]furan-2-yl)carbonyl]piperidine has been achieved through the nucleophilic substitution reaction of carboxyazide with piperidine. eujournal.org

In some cases, metal triflates, such as scandium(III) triflate (Sc(OTf)3), have been shown to be effective catalysts for diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates. nih.govacs.org These reactions can proceed with high cis- or trans-selectivity depending on the substituents on the piperidine ring. nih.gov

Etherification reactions are crucial for the synthesis of 4-aryloxypiperidines. nih.govgoogle.com The Mitsunobu reaction is a particularly powerful tool for this transformation, allowing for the conversion of alcohols to ethers under mild conditions with an inversion of stereochemistry at the alcohol carbon. nih.govorganic-chemistry.org This reaction typically involves an alcohol, a pronucleophile (such as a phenol), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). nih.govorganic-chemistry.org

The Mitsunobu reaction has been successfully employed in the synthesis of various aryloxypiperidine derivatives. For example, it has been used for the etherification of N-Boc-4-hydroxypiperidine with various phenols to create a library of compounds for drug discovery. bloomtechz.comgoogle.com The reaction proceeds by activating the hydroxyl group of the piperidine derivative, facilitating its substitution by the phenoxide nucleophile. organic-chemistry.org

A general scheme for the Mitsunobu etherification is presented below:

A general representation of the Mitsunobu reaction for the synthesis of aryloxy ethers.

A general representation of the Mitsunobu reaction for the synthesis of aryloxy ethers.Intramolecular cyclization reactions represent a key strategy for constructing the piperidine ring itself. nih.govbeilstein-journals.org These methods often involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring. Several types of cyclization reactions are utilized, including:

Reductive Amination: This method involves the intramolecular reaction of an amino group with a carbonyl group (aldehyde or ketone) within the same molecule, followed by reduction of the resulting imine or enamine to form the piperidine ring. beilstein-journals.orgnih.gov

Radical Cyclization: Radical-mediated cyclizations offer another route to piperidines. For instance, cobalt-catalyzed radical cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.govnih.gov

Hydroamination/Cyclization Cascades: Acid-mediated intramolecular hydroamination/cyclization of alkynes can lead to the formation of piperidines. nih.gov For example, TMSOTf-mediated "6-endo-dig" reductive hydroamination of enynyl amines is a metal-free method for synthesizing 2,6-disubstituted piperidines with high diastereoselectivity. organic-chemistry.org

Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be used to form 4-piperidones, which are valuable intermediates for further elaboration. ugent.bedtic.mil

The choice of cyclization strategy often depends on the desired substitution pattern and stereochemistry of the final piperidine product.

Reductive transformations are commonly employed in piperidine synthesis, either to form the saturated ring from a pyridine (B92270) precursor or to modify functional groups within an existing piperidine ring. nih.govacs.org The hydrogenation of substituted pyridines is a classic and effective method for preparing a wide range of piperidine derivatives. nih.gov This can be achieved using various catalysts, including metals like palladium on carbon (Pd/C) or Raney nickel, often in combination with a hydrogen source such as hydrogen gas or ammonium (B1175870) formate. nih.govorganic-chemistry.org

More recently, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has been developed as a method to access N-(hetero)aryl piperidines through a reductive transamination process. nih.govacs.org This reaction involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an external amine. nih.govacs.org

Furthermore, reductions of functional groups within the piperidine ring, such as the reduction of amides or esters, are important for creating diverse analogues. nih.gov For example, lithium aluminum hydride (LiAlH4) is a common reagent for reducing amide functionalities to the corresponding amines. nih.gov

Synthesis of 4-(2-Methoxyphenoxy)piperidine Scaffolds

The synthesis of this compound and related scaffolds typically involves the formation of the key ether linkage between a piperidine moiety and a guaiacol (B22219) (2-methoxyphenol) derivative.

The crucial step in the synthesis of this compound is the formation of the ether bond between the 4-position of the piperidine ring and the phenolic oxygen of 2-methoxyphenol. This is typically achieved through a nucleophilic substitution reaction where 2-methoxyphenol, or its corresponding phenoxide, acts as the nucleophile, and a piperidine derivative with a suitable leaving group at the 4-position serves as the electrophile.

One common approach involves the reaction of 2-methoxyphenol with a protected 4-hydroxypiperidine (B117109) under Mitsunobu conditions, as described in section 2.1.2. nih.govnih.gov Alternatively, a Williamson-type ether synthesis can be employed. In this method, 2-methoxyphenol is deprotonated with a base to form the more nucleophilic phenoxide, which then displaces a leaving group (e.g., a halide or a sulfonate ester) from the 4-position of a piperidine derivative. researchgate.net

The synthesis of this compound hydrochloride has been described as involving the reaction of 2-methoxyphenol with piperidine, often in the presence of a catalyst and with heating.

Below is a data table summarizing a synthetic approach to a related compound, 1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide, which illustrates the formation of a similar aryloxy linkage.

Table 1: Synthesis of a 4-(2-Methoxyphenoxy) Analogue

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2-Methoxyphenol, Propargyl Bromide | K₂CO₃, DMF, 80°C, 6h | 2-Methoxyphenyl Propargyl Ether | - |

| 2 | 2-Methoxyphenyl Propargyl Ether, Formaldehyde, Benzylamine | CuI, Dioxane, 40°C, 12h | N-Benzyl-4-(2-methoxyphenoxy)but-2-yn-1-amine | - |

| 3 | N-Benzyl-4-(2-methoxyphenoxy)but-2-yn-1-amine | Pd/C, H₂, Methanol | 4-(2-Methoxyphenoxy)but-2-yn-1-amine | 58% |

| 4 | Piperidine-4-carboxylic acid methyl ester | Acetic Anhydride, Et₃N | 1-Acetylpiperidine-4-carboxylic acid methyl ester | - |

| 5 | 1-Acetylpiperidine-4-carboxylic acid methyl ester | NaOH, MeOH/H₂O | 1-Acetylpiperidine-4-carboxylic acid | - |

| 6 | 1-Acetylpiperidine-4-carboxylic acid, 4-(2-Methoxyphenoxy)but-2-yn-1-amine | Thionyl chloride; then Et₃N, DCM, 0°C to 25°C, 6h | 1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide | 67% |

Data from a reported synthesis of a related compound.

Functionalization of the Piperidine Ring

The piperidine ring within the 4-phenoxypiperidine (B1359869) scaffold is a versatile platform for introducing chemical diversity. Its functionalization is a key strategy to modulate the physicochemical and pharmacological properties of the parent molecule.

Rhodium-catalyzed C-H insertion and cyclopropanation reactions represent advanced methods for the site-selective functionalization of piperidine derivatives. d-nb.infonih.gov The selectivity of these reactions is intricately controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. d-nb.infonih.gov For instance, C-H functionalization of N-Boc-piperidine using a rhodium catalyst like Rh2(R-TCPTAD)4 can lead to the generation of 2-substituted analogues. d-nb.infonih.gov In contrast, employing N-α-oxoarylacetyl-piperidines with a different rhodium catalyst, Rh2(S-2-Cl-5-BrTPCP)4, directs the functionalization to the 4-position of the piperidine ring. d-nb.infonih.gov

Furthermore, 3-substituted piperidine analogues can be accessed indirectly. d-nb.info This involves the cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive ring-opening of the resulting cyclopropane, which proceeds with regio- and stereoselectivity. d-nb.info

The piperidine nitrogen itself is a primary site for functionalization. Common reactions include alkylation and acylation. smolecule.com Alkylation can introduce a variety of substituents, such as a 3-fluorobenzyl group, which is present in the structure of 1-(3-fluorobenzyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine. ontosight.ai Acylation of the piperidine nitrogen with acyl chlorides results in the formation of amides. smolecule.com These modifications can significantly alter the molecule's interaction with biological targets. ontosight.ai

Derivatization Strategies for Structural Modification

Derivatization is a critical process in medicinal chemistry to refine the biological activity, selectivity, and pharmacokinetic profile of a lead compound. For this compound and its analogues, derivatization can be strategically applied to the phenoxy group or the piperidine ring.

Modification of the Phenoxy Group

The phenoxy group of 4-phenoxypiperidine analogues offers multiple avenues for modification. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can influence the electronic properties and steric profile of the molecule. For example, the synthesis of analogues with a trifluoromethoxy group on the phenoxy ring has been reported. smolecule.com This group is known to enhance lipophilicity and can impact biological activity. smolecule.com

The synthesis of such derivatives often involves a multi-step process. smolecule.com This can include the formation of a phenol (B47542) intermediate, which is then coupled with a piperidine derivative. smolecule.com For instance, a common synthetic route involves the reaction of a substituted phenol with a protected 4-hydroxypiperidine, often under Mitsunobu reaction conditions, followed by deprotection.

Introduction of Diverse Functional Groups on the Piperidine Ring

The introduction of diverse functional groups onto the piperidine ring is a key strategy for creating analogues with a wide range of properties. The piperidine nitrogen provides a convenient handle for such modifications. vulcanchem.com

One common approach is the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, on the piperidine nitrogen. This allows for selective reactions at other positions of the molecule. The Boc group can be subsequently removed under acidic conditions.

The piperidine ring can also be a scaffold for constructing more complex heterocyclic systems, which are valuable in medicinal chemistry. The specific functional groups introduced can be tailored to interact with specific biological targets. For example, the introduction of a carbonyl group can create a potential hydrogen bond acceptor.

| Starting Material | Reagent/Catalyst | Functionalization Site | Product Type |

| N-Boc-piperidine | Rh2(R-TCPTAD)4 | C2-position | 2-substituted analogue d-nb.infonih.gov |

| N-α-oxoarylacetyl-piperidines | Rh2(S-2-Cl-5-BrTPCP)4 | C4-position | 4-substituted analogue d-nb.infonih.gov |

| N-Boc-tetrahydropyridine | Rh2(S-DOSP)4 / Aryldiazoacetates | C3-position (via cyclopropanation and ring-opening) | 3-substituted analogue d-nb.info |

| Piperidine | Alkyl or Acyl Halides | Nitrogen | N-alkylated or N-acylated piperidine smolecule.com |

Formation of Salts for Research Applications

The formation of salts is a common and crucial step in the development of compounds for research and potential therapeutic use. For basic compounds like this compound, salt formation can significantly improve properties such as solubility and stability. chemimpex.com

The hydrochloride salt of this compound is frequently prepared to enhance its aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations. The formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in a suitable solvent. smolecule.com

Other salts, such as oxalates, can also be formed. evitachem.com The choice of the counter-ion can influence the physicochemical properties of the resulting salt, including its crystallinity, hygroscopicity, and dissolution rate. These properties are critical for the handling, formulation, and bioavailability of the compound in research settings.

| Compound | Salt Form | Reason for Salt Formation | Reference |

| This compound | Hydrochloride | Enhanced aqueous solubility for research | chemimpex.com |

| 4-(4-(Trifluoromethoxy)phenoxy)piperidine | Hydrochloride | Enhanced solubility for medicinal chemistry applications | smolecule.com |

| 1-[4-(2-methoxyphenoxy)-2-butyn-1-yl]-3-methylpiperidine | Oxalate | To obtain a solid form with suitable physicochemical properties | evitachem.com |

Structure Activity Relationship Sar Studies of 4 2 Methoxyphenoxy Piperidine Analogues

Impact of Substitutions on Pharmacological Activity

The pharmacological profile of 4-(2-methoxyphenoxy)piperidine derivatives can be finely tuned by strategic substitutions on the phenoxy and piperidine (B6355638) moieties. These modifications alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

The methoxy (B1213986) (-OCH₃) group on the phenoxy ring is a critical determinant of activity, exerting both electronic and steric effects. Its position on the aromatic ring significantly influences the molecule's properties. wikipedia.org On a benzene (B151609) ring, a methoxy group at the para position acts as an electron-donating group, while at the meta position, it is electron-withdrawing. wikipedia.org The ortho position, as in this compound, presents a more complex scenario where steric effects can alter electronic influence. wikipedia.org The methoxy group is considered a non-lipophilic substituent when attached to an aromatic system. tandfonline.com

Modifications to the methoxy group or its replacement with other substituents have been explored to optimize activity. For instance, replacing the methoxy group with a difluoromethoxy group has been shown to improve metabolic stability and, in some cases, increase potency by 2- to 14-fold compared to the corresponding 4-methoxy substituted compounds. nih.gov The electronic properties of the methoxy group can be altered by its chemical environment; for example, a methoxy group on a pyridine (B92270) ring is demethylated more slowly than one on a benzene ring due to electron withdrawal. tandfonline.com

Table 1: Impact of Methoxy Group Modifications on Potency in Phenyl Alkyl Ketone Series

| Entry | Substitution Pattern | Relative Potency | Reference |

|---|---|---|---|

| 1 | 4-Methoxy substituted phenyl | 20- to 500-fold more potent | nih.gov |

| 2 | 3-Methoxy substituted phenyl | Baseline | nih.gov |

| 3 | 4-Difluoromethoxy substituted | 2- to 14-fold more potent than 4-methoxy | nih.gov |

Substituents on the piperidine ring are pivotal for modulating receptor binding affinity and selectivity. The piperidine ring itself provides a stable anchor and can enhance the penetration of biological membranes. However, modifications to the ring or its substituents can lead to significant changes in pharmacological activity. nih.gov

In the context of serotonin (B10506) receptors, SAR studies have revealed that the size and bulk of substituents on the piperidine ring can increase affinity and selectivity for the 5-HT₂A receptor. vcu.edu However, this can sometimes be accompanied by an undesirable increase in affinity for other receptors, such as the D₂ dopamine (B1211576) receptor. vcu.edu Replacing a piperazine (B1678402) moiety with a piperidine ring in certain benzothiazole (B30560) derivatives led to a reduced binding affinity for 5-HT₁A receptors but an increased affinity at the serotonin transporter (SERT) site. nih.gov For some dual D₂ and 5-HT₁A receptor ligands, a piperidine ring combined with a cyclopentenylbenzene substituent was found to be optimal for 5-HT₁A affinity. tandfonline.com

The position of substitution on the piperidine ring is also critical. Studies on 3,4-disubstituted piperidines have shown that stereochemistry and the nature of the substituent dictate selectivity for dopamine, norepinephrine (B1679862), and serotonin transporters. nih.gov Research on sigma (σ) receptor ligands indicated that a benzyl (B1604629) group at the piperidine nitrogen and a methoxy group in the 3-position were advantageous for high σ₁-receptor affinity. researchgate.net These findings underscore the importance of the piperidine ring as a versatile scaffold for tuning receptor interactions through careful selection of substituents. researchgate.net

Table 2: Influence of Piperidine/Piperazine Moiety on Receptor Binding Affinity (Ki)

| Compound Series | Moiety | Target Receptor | Relative Affinity | Reference |

|---|---|---|---|---|

| Benzothiazole Derivatives | Piperidine (vs. Piperazine) | 5-HT₁A | 2-fold reduced | nih.gov |

| Benzothiazole Derivatives | Piperidine (vs. Piperazine) | SERT | 64 nM increase | nih.gov |

| Benzo[d]imidazol-2-ones | Piperidine | 5-HT₁A | Optimal with cyclopentenylbenzene substituent (Ki = 1.2 nM) | tandfonline.com |

| Benzo[d]imidazol-2-ones | Piperazine | 5-HT₁A | High affinity with cyclopentenylbenzene substituent (Ki = 3.1 nM) | tandfonline.com |

In many drug scaffolds, a linker is used to connect a core moiety, such as the this compound, to other functional or terminal groups. nih.gov The optimization of this linker is a key strategy in drug design to achieve desired pharmacological properties. researchgate.netnih.gov The "Scaffold-Linker-Functional Group" (SLF) approach provides a systematic way to explore chemical space by varying the linker length and the nature of the terminal group to identify critical pharmacophoric elements. u-strasbg.fr

The linker's role is to position the terminal group optimally within a binding pocket to create new, favorable interactions with the target receptor or enzyme. nih.govu-strasbg.fr For G protein-coupled receptors (GPCRs), linkers can be designed to probe the outer vestibule of the receptor binding pocket, leading to enhanced affinity and selectivity. nih.gov The composition of the linker, such as using peptides or polyethylene (B3416737) glycol (PEG), can be tailored to improve properties like enzymatic stability or drug delivery. nih.govnih.govrsc.org

In a series of antitubercular agents, replacing a terminal aryl ring with a piperidine group via an ether linker was found to reduce microsomal stability, highlighting the significant impact of the terminal group on metabolic properties. researchgate.net For dual D₂ and 5-HT₁A receptor ligands, structure-activity relationship studies showed that cyclopentenylpyridine and cyclopentenylbenzyl terminal groups contributed significantly to the binding affinities. tandfonline.com The design of the linker and terminal group is therefore a multi-parameter optimization problem, aiming to balance potency, selectivity, and pharmacokinetic characteristics. nih.govdiva-portal.org

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a profound role in the pharmacological activity of this compound analogues, as enantiomers and diastereomers often exhibit different binding affinities, potencies, and receptor selectivities. The three-dimensional arrangement of atoms can dictate how a molecule fits into a chiral binding site on a receptor or enzyme.

For example, in a series of 4-anilidopiperidine analogues, the stereochemistry of substituents was found to be a predominant factor influencing analgesic potency. nih.gov Specifically, for N-substituted 3-(propananilido)nortropanes, which are rigid analogues, the 3β-isomers showed greater analgesic potency compared to the corresponding 3α-isomers. nih.gov Similarly, studies on antihypertensive piperidine derivatives revealed clear differences in the pharmacological activities of optical isomers, with the (+) isomers consistently being more potent than the (-) isomers in their hypotensive and α-adrenergic blocking activities. nih.gov

The relative orientation of substituents on the piperidine ring is also critical. Research on 3,4-disubstituted piperidines demonstrated that the cis and trans isomers, as well as their respective enantiomers, display distinct selectivity profiles for monoamine transporters. nih.gov For instance, (-)-cis analogues showed selectivity for the dopamine and norepinephrine transporters (DAT/NET), whereas (-)-trans and (+)-cis isomers were selective for the serotonin transporter (SERT) or SERT/NET. nih.gov The stereochemistry of synthetic intermediates can also be crucial, as seen in the stereospecific reaction of 1,3-dimethyl-4-piperidone, which dictates the configuration of the final product. cdnsciencepub.com These examples highlight that controlling stereochemistry is an essential aspect of designing active and selective this compound analogues.

Computational Approaches to SAR Elucidation

Computational methods are increasingly integral to understanding and predicting the structure-activity relationships of this compound analogues. These in silico techniques provide valuable insights into ligand-receptor interactions, guiding the design and optimization of new compounds. ontosight.ai

Molecular modeling and docking studies are frequently employed to predict the binding modes and affinities of novel analogues to their target receptors. ontosight.ai For instance, molecular docking can help visualize how different substituents on the phenoxy or piperidine rings interact with specific amino acid residues in a binding pocket, explaining observed SAR trends. nih.gov In the development of phosphodiesterase 4 (PDE4) inhibitors, molecular modeling was used alongside SAR studies to understand the higher potency of 4-methoxy substituted compounds compared to their 3-methoxy counterparts. nih.gov

More advanced computational techniques like molecular dynamics (MD) simulations and free energy perturbation (FEP) can be used to study the dynamic nature of ligand-receptor complexes and to more accurately predict binding affinities. diva-portal.org These methods have been successfully applied to guide the optimization of fragment-like ligands for G protein-coupled receptors (GPCRs), leading to the discovery of high-affinity and selective antagonists. diva-portal.org By combining computational predictions with experimental synthesis and testing, the process of lead optimization can be significantly accelerated, allowing for a more rational and efficient exploration of the chemical space around the this compound scaffold.

Biological Activities and Pharmacological Profiles of 4 2 Methoxyphenoxy Piperidine and Derivatives

Modulation of Neurotransmitter Systems

The piperidine (B6355638) ring is a common feature in many centrally acting drugs, and its substitution with a 2-methoxyphenoxy group can significantly influence its interaction with various neurotransmitter systems.

Derivatives of 4-(2-Methoxyphenoxy)piperidine have been investigated for their affinity for the dopamine (B1211576) transporter (DAT), a key protein in the regulation of dopaminergic neurotransmission. The affinity of a compound for DAT is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

Research has shown that certain piperidine derivatives exhibit significant affinity for DAT. For instance, studies on a series of 3-phenyltropane analogs, which share structural similarities with piperidine derivatives, have demonstrated high DAT affinity. nih.gov One such analog, 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester, showed an IC50 value of 6.5 nM at the DAT. nih.gov Further modifications to this structure led to compounds with even higher affinity, such as 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester, with a DAT IC50 of 2.5 nM. nih.gov

Table 1: Dopamine Transporter (DAT) Affinity of Selected Piperidine and Related Derivatives

| Compound/Derivative | DAT Affinity (IC50/Ki) | Source |

| 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester | 6.5 nM (IC50) | nih.gov |

| 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester | 2.5 nM (IC50) | nih.gov |

| 4-[(3-Chloro-phenoxy)-phenyl-methyl]-piperidine | 500 nM (IC50) | bindingdb.org |

This table is for illustrative purposes and includes data on related structures to highlight the potential of the piperidine scaffold.

The influence of this compound derivatives extends to the serotonergic and noradrenergic systems, primarily through their interaction with the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).

Several studies have evaluated the affinity of piperidine-based compounds for these transporters. For example, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives were found to have Ki values for SERT ranging from 2 to 400 nM. rsc.org In another study, a 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-trifluoromethyl-benzyl)-piperidine derivative was identified as a partial inhibitor of SERT binding, with weak inhibition of DAT and no activity at NET. evitachem.com

The affinity for these transporters is highly dependent on the specific substitutions on the piperidine and phenoxy rings. For instance, the 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester mentioned earlier also displayed high affinity for SERT with a Ki of 3.5 nM, while having a much lower affinity for NET (Ki = 2040 nM). nih.gov

Table 2: Serotonin (SERT) and Norepinephrine (NET) Transporter Affinity of Selected Piperidine and Related Derivatives

| Compound/Derivative | SERT Affinity (Ki/IC50) | NET Affinity (Ki/IC50) | Source |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | 2 - 400 nM (Ki) | Not specified | rsc.org |

| 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester | 3.5 nM (Ki) | 2040 nM (Ki) | nih.gov |

| 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine compounds | pKi ≥ 7.9 | pKi ≥ 8.0 | google.com |

This table presents data on various derivatives to illustrate the range of activities within this class of compounds.

The structural framework of this compound is also found in molecules designed to interact with opioid receptors. The affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ) are critical determinants of their pharmacological effects.

Research into fentanyl derivatives, which are 4-anilidopiperidines, has provided insights into the structure-activity relationships for μ-opioid receptor (MOR) binding. mdpi.comsemanticscholar.org While not direct derivatives of this compound, these studies highlight the importance of the piperidine core. For example, carfentanil, a potent fentanyl analog, has an IC50 value of 0.19 nM for the μOR. mdpi.com

More relevantly, a study on selective kappa opioid receptor (KOR) antagonists synthesized analogues of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide. acs.orgnih.gov The 2-methoxyphenoxy analogue in this series (compound 11b) exhibited a Ke value of 5.6 nM at the κ receptor, demonstrating good affinity. acs.orgnih.gov Another study noted that piperidine-4-carboxamide derivatives can show μ-opioid receptor affinity, with one example having a Ki of 120 nM.

Table 3: Opioid Receptor Affinity of Selected Piperidine Derivatives

| Compound/Derivative | Receptor | Affinity (Ki/Ke/IC50) | Source |

| N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-(2-methoxyphenoxy)benzamide (11b) | κ | 5.6 nM (Ke) | acs.orgnih.gov |

| Piperidine-4-carboxamide derivative | μ | 120 nM (Ki) | |

| Carfentanil (Fentanyl analog) | μ | 0.19 nM (IC50) | mdpi.com |

This table includes data on structurally related compounds to demonstrate the potential for opioid receptor interaction.

Enzyme Activity Modulation

In addition to interacting with neurotransmitter transporters and receptors, derivatives of this compound have been shown to modulate the activity of certain enzymes.

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of specific PDEs is a therapeutic strategy for various diseases.

Derivatives of this compound have been identified as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory and neurodegenerative diseases. nih.gov A study on a series of phenyl alkyl ketones designed as PDE4 inhibitors included a compound, 4-(4-formyl-2-methoxyphenoxy)piperidine-1-carboxylic acid tert-butyl ester, as a synthetic intermediate. nih.gov While the inhibitory activity of this specific intermediate was not reported, other compounds in the series showed potent PDE4 inhibition, with IC50 values in the mid- to low-nanomolar range. nih.gov For instance, compound 5v from this study had an IC50 in the low-nanomolar range and showed over 2000-fold selectivity for PDE4 over other PDE subtypes. nih.gov

Table 4: Phosphodiesterase 4 (PDE4) Inhibitory Activity of a Related Phenyl Alkyl Ketone Derivative

| Compound/Derivative | PDE4 IC50 | Selectivity | Source |

| Compound 5v (phenyl alkyl ketone) | low-nanomolar | >2000-fold over PDE7, PDE9, PDE2, and PDE5 | nih.gov |

This table presents data for a structurally related compound to illustrate the potential for PDE4 inhibition.

There is currently no available scientific literature that reports on the inhibition of the menaquinone biosynthesis pathway by this compound or its derivatives. The menaquinone pathway is essential for electron transport in many bacteria and is a target for novel antibiotics. rsc.orgnih.govnih.gov However, research connecting this pathway to piperidine derivatives of this class has not been found.

Chemokine Receptor Agonism (e.g., CCR8)

The human C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor, has emerged as a significant drug target, particularly for the treatment of various autoimmune disorders and, more recently, in cancer immunotherapy. kuleuven.bekuleuven.betandfonline.com The interaction of the chemokine CCL1 with CCR8 is the best-characterized signaling pathway for this receptor. kuleuven.be Small-molecule agonists of CCR8 are of considerable interest, and derivatives containing a phenoxy-piperidine core have been a key area of investigation.

Phenoxybenzylpiperidine and phenoxybenzylpiperazine analogues are known to function as CCR8 agonists. kuleuven.bekuleuven.be For instance, the spiro analogue LMD-009 (8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one) was identified as a potent and selective CCR8 agonist. kuleuven.benih.gov It demonstrated high potency in mediating chemotaxis, inositol (B14025) phosphate (B84403) accumulation, and calcium release, with EC₅₀ values ranging from 11 to 87 nM, comparable to the endogenous agonist CCL1. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have been conducted to explore the structural requirements for CCR8 agonism. In an effort to improve the binding affinity and agonistic activity of known compounds, researchers have substituted the piperazine (B1678402) ring in some analogues with a piperidinyl ring. kuleuven.be A study involving the synthesis and evaluation of 21 novel 1-(3-(2-methoxyphenoxy)benzyl)piperidinyl analogues explored the impact of fusing or inserting various heterocyclic groups onto the piperidinyl ring. kuleuven.be The evaluation of these new derivatives in a cell-based assay for CCR8 agonism revealed that they were less potent than the reference compounds. kuleuven.be The most potent of these novel analogues displayed an EC₅₀ value of 4 µM, indicating that while the piperidinyl moiety can tolerate some structural diversity, there are constraints on the substitution pattern for maintaining potent CCR8 agonism. kuleuven.be

Further research has mapped the molecular interactions of nonpeptide agonists with CCR8. Studies on LMD-009 and four of its analogues, including 2-(1-(3-(2-methoxyphenoxy)benzyl)-4-hydroxypiperidin-4-yl)benzoic acid (LMD-584) and N-(1-(3-(2-methoxyphenoxy)benzyl)piperidin-4-yl)-2-phenyl-4-(pyrrolidin-1yl)butanamide (LMD-268), revealed that their binding involves key residues also targeted by nonpeptide antagonists of other chemokine receptors like CCR1, CCR2, and CCR5. nih.gov A critical interaction point is the highly conserved glutamic acid residue (Glu(286)) in transmembrane helix VII. nih.govresearchgate.net

| Compound | Description | Activity (EC₅₀) | Source |

|---|---|---|---|

| LMD-009 | A potent, selective, nonpeptide CCR8 agonist. | 11 - 87 nM | nih.gov |

| 1-(3-(2-methoxyphenoxy)benzyl)piperidinyl analogues | A series of 21 novel derivatives with modifications on the piperidinyl ring. | Most potent analogue had an EC₅₀ of 4 µM. | kuleuven.be |

Broader Pharmacological Spectrum of Piperidine-Containing Compounds

Beyond their activity at chemokine receptors, compounds containing the piperidine nucleus exhibit a wide array of pharmacological effects, including significant anti-inflammatory and neuroprotective properties. ontosight.aiirjpms.com The versatility of the piperidine scaffold allows for its incorporation into diverse molecular architectures, leading to compounds that can modulate various biological pathways. encyclopedia.pubirjpms.com

The piperidine ring is a constituent of various compounds recognized for their anti-inflammatory potential. wisdomlib.orgamazonaws.comscispace.com Research has shown that piperidine derivatives can inhibit inflammatory pathways and modulate the body's inflammatory response. wisdomlib.org For example, studies on 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride using lipopolysaccharide (LPS)-stimulated macrophages demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. Similarly, certain piperidine-substituted benzophenone (B1666685) analogs were found to inhibit TNF-α and interleukin-6 (IL-6) cytokines. scispace.com

One mechanism implicated in the anti-inflammatory effects of some piperidine derivatives is the inhibition of the enzyme trypsin. wisdomlib.orgamazonaws.com Trypsin, a digestive enzyme, also plays a role in the body's inflammatory cascade, and its inhibition can help control inflammation. wisdomlib.orgamazonaws.com A study investigating 4-Hydroxy-4-phenyl piperidine derivatives found that they exhibited significant antitryptic activity, suggesting this as a potential mechanism for their anti-inflammatory effects. wisdomlib.org The parent compound showed moderate inhibition, while its derivatives interacted strongly with the protease enzyme. wisdomlib.orgamazonaws.com

The anti-inflammatory activity of piperidine derivatives is often influenced by the specific substituents on the piperidine ring. irjpms.com For instance, some derivatives have been established as potent orally active anti-inflammatory agents with fewer side effects compared to standard drugs like naproxen (B1676952) and indomethacin. amazonaws.com

Piperidine derivatives have been extensively investigated for their neuroprotective potential, showing promise for the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. ontosight.ai The neuroprotective mechanisms of these compounds are often multifaceted. They have been shown to protect neurons from oxidative stress and excitotoxicity, which are key factors in neurodegeneration. Furthermore, some piperidine-containing compounds can modulate neurotransmitter activity, potentially improving cognitive functions like memory.

Derivatives of this compound hydrochloride are considered potential candidates for treating neurological disorders due to their structural similarities to other piperidine derivatives that interact with neurotransmitter systems. Research has indicated that certain derivatives can influence phosphodiesterase enzymes, which are implicated in neurodegenerative diseases.

In the pursuit of novel neuroprotective agents with higher potency and lower toxicity, researchers have designed and synthesized various piperidine derivatives. thieme-connect.comresearchgate.netresearchgate.net For example, a series of novel piperidine urea (B33335) derivatives were developed to reduce the potential cardiotoxicity of a previous compound, Fenazinel. thieme-connect.comresearchgate.net In this series, compound A10 showed a significant neuroprotective effect in a rat model of middle cerebral artery occlusion (MCAO) and exhibited protective activity against L-glutamic acid–induced injury in SH-SY5Y cells. thieme-connect.com This highlights the potential of rationally designed piperidine derivatives as effective neuroprotective agents. researchgate.net

| Compound Class/Example | Key Findings | Potential Mechanism | Source |

|---|---|---|---|

| Piperidine Urea Derivatives (e.g., Compound A10) | Showed potent neuroprotective activity in vitro and in vivo (MCAO rat model). | Protection against L-glutamic acid–induced injury. | thieme-connect.com |

| General Piperidine Derivatives | Protect neurons from oxidative stress and excitotoxicity. | Modulation of neurotransmitter activity (e.g., acetylcholine (B1216132) levels) and enzyme inhibition (e.g., phosphodiesterase). | |

| Fenazinel Derivatives | Designed to improve upon the neuroprotective effects of Fenazinel while reducing cardiotoxicity. | Structural modification to enhance safety and efficacy. | researchgate.netresearchgate.net |

Receptor Binding and Functional Assay Methodologies

In Vitro Receptor Binding Assays (e.g., [35S]GTPγS Assay)

In vitro binding assays are fundamental for determining the affinity of a compound for a specific receptor. A common technique is the radioligand displacement assay, where the test compound's ability to compete with a known, radioactively-labeled ligand for binding to a receptor is measured. The result of this assay is typically the inhibitor constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. For example, studies on related piperidine-4-carboxamide derivatives have used such assays to determine affinity at µ-opioid receptors.

For G-protein coupled receptors (GPCRs), which are common targets for CNS-active compounds, functional assays like the [35S]GTPγS binding assay are particularly informative. This assay provides a measure of the functional consequence of a compound binding to a receptor. When an agonist binds to a GPCR, it triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein, initiating a signaling cascade. The [35S]GTPγS assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify this G-protein activation. An increase in [35S]GTPγS binding in the presence of the test compound indicates agonist activity, while the ability of a compound to block agonist-induced binding indicates antagonist activity. This method is widely used to characterize the efficacy of compounds at various receptors, including opioid and metabotropic glutamate (B1630785) receptors.

Cell-Based Functional Assays for Agonist/Antagonist Evaluation

To understand a compound's effect in a more physiologically relevant context, cell-based functional assays are employed. These assays use engineered cell lines that express a specific target receptor. After application of the test compound, a downstream cellular response is measured to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor from being activated by its natural ligand).

Commonly used cell-based assays include:

Calcium Flux Assays: Many GPCRs signal through pathways that lead to a transient increase in intracellular calcium concentration. These assays use fluorescent dyes that are sensitive to calcium levels to monitor receptor activation in real-time. This method has been used to determine the antagonist properties of high-affinity sigma-1 (σ1) receptor ligands.

β-Arrestin Recruitment Assays: Upon activation, many GPCRs recruit a protein called β-arrestin, which is involved in signal desensitization and can also initiate its own signaling pathways. Assays that measure the recruitment of β-arrestin to the receptor are a common way to quantify agonist activity and have been used to characterize novel dopamine (B1211576) D3 receptor agonists.

Cell Viability Assays: For certain receptors, such as the sigma-2 receptor, ligand binding can induce cellular processes like apoptosis (programmed cell death). In these cases, cell viability assays can be used to functionally categorize ligands as agonists or antagonists based on their effect on cell survival.

Assessment of Receptor Selectivity and Potency

A crucial aspect of a compound's pharmacological profile is its selectivity—the degree to which it binds to a specific target receptor over others. A highly selective compound is often desirable as it can minimize off-target effects. Selectivity is assessed by screening the compound against a broad panel of different receptors. The resulting affinity values (Ki) for each receptor are then compared. For instance, a study on N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides developed ligands with a 153-fold selectivity for the dopamine D3 receptor over the D2 receptor.

Potency is a measure of the concentration of a compound required to produce a specific effect. It is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. These values are derived from concentration-response curves generated during functional assays. For example, research on a complex derivative containing a 4-(2-methoxyphenoxy) moiety, N-{...}-4-(2-methoxyphenoxy)benzamide (11b), determined its antagonist potency (Ke) at the κ-opioid receptor to be 5.6 nM in a [35S]GTPγS functional assay. While this data is for a more complex analogue, it illustrates the type of quantitative potency data derived from these assays.

Metabolic Pathways and Pharmacokinetic Considerations

In Vitro Metabolism Studies

In vitro methodologies, primarily utilizing human liver microsomes (HLM) and hepatocytes, are fundamental in elucidating the metabolic pathways of new chemical entities. nih.gov These systems contain the necessary enzymatic machinery, particularly cytochrome P450 (CYP450) enzymes and UDP-glucuronosyltransferases (UGTs), to simulate the metabolic processes that occur in the liver. nih.govnih.gov

Phase I reactions introduce or expose functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. For 4-(2-Methoxyphenoxy)piperidine, several oxidative pathways are predicted based on its chemical structure and data from analogous compounds.

Hydroxylation: This is a common metabolic route for aromatic and aliphatic systems. The 2-methoxyphenoxy ring is susceptible to aromatic hydroxylation. Additionally, the piperidine (B6355638) ring can undergo hydroxylation at various positions. ljmu.ac.uksemanticscholar.org Studies on similar piperidine-containing structures have confirmed the formation of multiple mono- and multi-oxidized metabolites. frontiersin.org The methoxy (B1213986) group itself can also be a site for oxidative metabolism, potentially leading to a catechol metabolite.

N-demethylation/N-dealkylation: While this compound is a secondary amine and lacks an N-methyl group, N-dealkylation is a critical pathway for many piperidine derivatives. semanticscholar.org The enzymatic mechanism, catalyzed by CYP450, involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable intermediate that spontaneously cleaves. semanticscholar.orgmdpi.com For the piperidine ring, this could lead to ring opening. ljmu.ac.uk

Oxidation: Further oxidation of hydroxylated metabolites can occur. For instance, oxidation of a hydroxyl group on the piperidine ring could yield a ketone. The nitrogen atom in the piperidine ring can also be oxidized. semanticscholar.org

The principal Phase I metabolic pathways for this compound are summarized in the table below.

| Metabolic Reaction | Predicted Site of Metabolism | Enzyme System | Resulting Metabolite Type |

| Aromatic Hydroxylation | Phenoxy Ring | Cytochrome P450 (CYP) | Phenolic Metabolite |

| Aliphatic Hydroxylation | Piperidine Ring | Cytochrome P450 (CYP) | Hydroxypiperidine Metabolite |

| O-demethylation | Methoxy Group | Cytochrome P450 (CYP) | Catechol Metabolite |

| N-Oxidation | Piperidine Nitrogen | Cytochrome P450 (CYP), Flavin-containing monooxygenase (FMO) | N-oxide Metabolite |

| Ring Oxidation/Opening | Piperidine Ring | Cytochrome P450 (CYP) | Oxidized/Ring-Opened Metabolite |

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules. uomus.edu.iq This process significantly increases the water solubility of the compound, facilitating its elimination from the body. uomus.edu.iq

Glucuronidation: This is a major Phase II pathway for compounds containing hydroxyl or carboxyl groups. uomus.edu.iqnih.gov The phenolic metabolites generated from the hydroxylation of the 2-methoxyphenoxy ring of this compound are prime substrates for glucuronidation. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the functional group. nih.govnih.gov In vitro studies with related compounds have consistently identified glucuronide conjugates of hydroxylated metabolites. ljmu.ac.uksemanticscholar.org

The primary Phase II reaction for the metabolites of this compound is detailed below.

| Conjugation Reaction | Substrate (Phase I Metabolite) | Enzyme System | Resulting Conjugate |

| Glucuronidation | Hydroxylated Phenoxy Metabolite | UDP-glucuronosyltransferases (UGTs) | O-glucuronide |

| Glucuronidation | Hydroxylated Piperidine Metabolite | UDP-glucuronosyltransferases (UGTs) | O-glucuronide |

Prediction of Metabolic Fate via Computational Models

Computational, or in silico, models are increasingly used in early drug development to predict the metabolic fate of compounds. cam.ac.uk These tools can forecast potential sites of metabolism (SOMs) and identify likely metabolites, helping to prioritize experimental studies. semanticscholar.orgcam.ac.uk

Approaches can be ligand-based, which use the structures of known metabolized compounds to build predictive models, or structure-based, which involve docking the compound into the active site of metabolic enzymes like CYP450s. cam.ac.uk Genome-scale models of human metabolism and specialized databases (e.g., KEGG, MetRxn) provide a systems-level context to predict how a compound will be processed. nih.govrecon4imd.orgplos.org For instance, in silico tools can predict that the electron-rich aromatic ring and the piperidine moiety of this compound are likely SOMs for CYP-mediated oxidation. researchgate.net These predictions are then verified through in vitro experiments, such as incubations with human liver microsomes. semanticscholar.org

Influence of Structural Modifications on Metabolic Stability

The metabolic stability of a compound is its susceptibility to biotransformation, which significantly impacts its half-life and bioavailability. Structural modifications are a key strategy to enhance metabolic stability. researchgate.netnumberanalytics.com

For a molecule like this compound, several modifications could be considered to improve its metabolic profile:

Blocking Metabolic Hotspots: The most metabolically labile positions, or "hotspots," can be blocked to prevent enzymatic degradation. For example, introducing an electron-withdrawing group, such as a fluorine atom, onto the phenoxy ring can decrease its susceptibility to oxidative metabolism by CYP450 enzymes. researchgate.net

Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the enzyme's access to that site, thus slowing down the rate of metabolism. numberanalytics.com

Reducing Lipophilicity: Highly lipophilic compounds often have a higher affinity for metabolic enzymes. researchgate.net Replacing the methoxyphenoxy group with more polar substituents could reduce lipophilicity and, consequently, improve metabolic stability and aqueous solubility.

Bioisosteric Replacement: Replacing a metabolically labile moiety with a bioisostere—a group with similar physical or chemical properties—that is more resistant to metabolism is a common strategy. numberanalytics.com For example, if the piperidine ring is found to be a primary site of metabolism, it could be replaced with a different, more stable heterocyclic system.

The table below outlines potential structural modifications to influence metabolic stability.

| Modification Strategy | Example Modification on this compound | Rationale |

| Blocking Oxidative Sites | Introduction of fluorine to the phenoxy ring. | Reduces susceptibility to CYP450-mediated oxidation. |

| Reducing Lipophilicity | Replacement of the phenoxy group with a pyridyl group. | Improves aqueous solubility and can decrease binding to lipophilic enzymes. |

| Avoiding Reactive Metabolites | Modification of the piperidine ring. | Prevents potential formation of reactive iminium species. frontiersin.org |

Computational and in Silico Studies of 4 2 Methoxyphenoxy Piperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method simulates the binding process, calculating a score that estimates the binding affinity, often expressed in kcal/mol. nih.gov The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For 4-(2-Methoxyphenoxy)piperidine, the piperidine (B6355638) moiety is a common scaffold in many neurologically active drugs. mdpi.com Therefore, molecular docking studies would logically investigate its interaction with central nervous system (CNS) targets. For instance, derivatives of piperidine have been docked against the dopamine (B1211576) D2 receptor to explore their potential as antipsychotic agents and against the main protease (Mpro) of SARS-CoV-2. nih.govuni-muenchen.de Docking simulations for this compound would involve preparing the 3D structure of the molecule and docking it into the active site of selected protein targets. The results would predict its binding mode and affinity, helping to prioritize it for further screening.

Table 1: Illustrative Molecular Docking Targets and Potential Findings for this compound This table presents hypothetical data to illustrate the typical results of a molecular docking study. The values are not based on experimental or published calculations for this specific compound.

| Potential Protein Target | Target Class | Example Binding Affinity (kcal/mol) | Potential Key Interacting Residues |

|---|---|---|---|

| Dopamine D2 Receptor | G-protein-coupled receptor | -8.5 | Asp114, Ser193, Phe389 |

| Serotonin (B10506) 5-HT2A Receptor | G-protein-coupled receptor | -9.1 | Ser159, Phe234, Trp336 |

| Acetylcholinesterase (AChE) | Enzyme | -7.9 | Trp84, Tyr334, Phe330 |

| SARS-CoV-2 Main Protease (Mpro) | Enzyme | -6.5 | His41, Cys145, Glu166 |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. openaccesspub.org DFT methods calculate the electron density of a system to determine its energy and other properties. openaccesspub.org A key application of these calculations is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. nih.gov For this compound, DFT calculations would provide the optimized molecular geometry and the energies of its frontier orbitals, offering insights into its stability and reactivity. nih.gov

Table 2: Representative Quantum Chemical Parameters for a Molecule like this compound This table shows typical parameters and example values obtained from DFT calculations for organic molecules. These are for illustrative purposes.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the highest energy orbital containing electrons; relates to electron-donating ability. | -5.85 |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest energy orbital without electrons; relates to electron-accepting ability. | -0.50 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.35 |

| Ionization Potential (I) | The minimum energy required to remove an electron (approximated as -EHOMO). ijarset.com | 5.85 |

| Electron Affinity (A) | The energy released when an electron is added (approximated as -ELUMO). ijarset.com | 0.50 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is calculated from the molecule's wave function and helps predict how a molecule will interact with other charged species. uni-muenchen.de The MEP map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). walisongo.ac.id

For this compound, an MEP map would highlight the electron-rich areas, which are expected to be around the oxygen atoms of the ether and methoxy (B1213986) groups, as well as the nitrogen atom of the piperidine ring. These regions would appear in shades of red, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic interaction. The hydrogen atoms, particularly the one on the piperidine nitrogen (in its protonated form), would show positive potential (blue), indicating their role as potential hydrogen bond donors. This analysis is valuable for understanding non-covalent interactions in a biological context. nih.govaps.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between orbitals within a molecule. uni-muenchen.de It provides a detailed picture of bonding, lone pairs, and the stabilizing interactions that arise from charge transfer between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). uni-muenchen.de

Table 3: Illustrative NBO Analysis for Key Interactions in this compound This table presents hypothetical but representative NBO analysis data. The interactions and energies are examples of what would be expected for this molecular structure.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ* C-C (adjacent piperidine) | 3.5 | Lone Pair -> Antibonding (Hyperconjugation) |

| LP (2) O (ether) | σ* C-C (aromatic) | 5.1 | Lone Pair -> Antibonding (Resonance) |

| LP (2) O (methoxy) | σ* C-C (aromatic) | 4.8 | Lone Pair -> Antibonding (Resonance) |

| σ C-H (piperidine) | σ* N-C (adjacent piperidine) | 2.2 | Bond -> Antibonding (Hyperconjugation) |

Prediction of Non-Linear Optical (NLO) Behavior

Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change with the intensity of incident light. diva-portal.org This behavior is crucial for applications in telecommunications, optical computing, and frequency conversion. diva-portal.org At the molecular level, NLO properties are described by the polarizability (α) and the first-order hyperpolarizability (β). Molecules with large dipole moments and significant charge transfer, often found in "push-pull" systems with electron-donating and electron-accepting groups, tend to exhibit strong NLO responses. nih.gov

While this compound does not have a classic strong push-pull architecture, computational studies using DFT can predict its NLO properties. nih.gov The methoxy group acts as an electron donor and the piperidine nitrogen can act as a donor, creating some degree of charge asymmetry. Calculations would determine the values of α and β, providing an initial assessment of its potential as an NLO material. Studies on similar piperidine derivatives have explored how different substituents can tune these properties. nih.gov

Table 4: Representative Predicted NLO Properties for a Molecule like this compound This table shows illustrative data for NLO properties. The values are for comparison purposes and are not specific calculated results for the title compound.

| Parameter | Description | Illustrative Value (a.u.) |

|---|---|---|

| ⟨α⟩ (Mean Polarizability) | The average ability of the molecule's electron cloud to be distorted by an electric field. | 150 |

| Δα (Anisotropy of Polarizability) | The difference in polarizability along different molecular axes. | 85 |

| βtot (Total First Hyperpolarizability) | A measure of the second-order NLO response of the molecule. | 250 x 10-30 esu |

In Silico Pharmacokinetic Profiling

In silico pharmacokinetic profiling involves using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a drug candidate. d-nb.info These predictions are vital in early-stage drug discovery to filter out compounds that are likely to fail due to poor pharmacokinetic properties. nih.gov Various web-based tools and software, such as SwissADME and pkCSM, use quantitative structure-activity relationship (QSAR) models to predict these parameters based on a molecule's structure. mdpi.comnih.gov

For this compound, a full ADMET profile can be predicted. This would include parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential toxicity risks. The "drug-likeness" of the molecule is often assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Table 5: Predicted ADMET and Physicochemical Properties of this compound Data generated using in silico prediction models. These values are predictive and not experimentally determined.

| Property Class | Parameter | Predicted Value/Comment |

|---|---|---|

| Physicochemical Properties | Molecular Weight | 207.27 g/mol |

| LogP (Lipophilicity) | 2.25 | |

| Water Solubility | Moderately soluble | |

| Drug-Likeness (Lipinski's Rule) | Passes (0 violations) | |

| Absorption | Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes | |

| Metabolism | CYP1A2 Inhibitor | No |

| CYP2D6 Inhibitor | Yes | |

| CYP3A4 Inhibitor | No | |

| Toxicity | hERG I Inhibitor | No |

Advanced Research Techniques in the Study of 4 2 Methoxyphenoxy Piperidine

Spectroscopic Characterization Methods

Spectroscopy is the primary tool for elucidating the molecular structure of 4-(2-Methoxyphenoxy)piperidine. Each method provides unique and complementary information about the compound's functional groups and atomic connectivity.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. europeanpharmaceuticalreview.comcontractpharma.com The techniques provide a unique molecular fingerprint, with Raman bands often being narrower and more easily related to chemical structure than mid-IR bands. europeanpharmaceuticalreview.com

For this compound, FT-IR spectroscopy would reveal characteristic absorption bands. Key vibrations include the N-H stretch of the secondary amine in the piperidine (B6355638) ring, C-H stretches for both aromatic and aliphatic parts, the aromatic C=C stretching, and the prominent C-O stretching of the ether linkage. researchgate.netinstanano.com

Raman spectroscopy complements this by detecting symmetric molecular vibrations that are often weak in FT-IR spectra. europeanpharmaceuticalreview.com Analysis of the Raman spectrum helps confirm the presence of the substituted benzene (B151609) ring and the piperidine core, providing a more complete vibrational profile of the molecule. thermofisher.com The combination of both techniques offers a high degree of confidence in the structural assignment of the functional groups.

| Functional Group | Vibrational Mode | **Expected FT-IR Wavenumber (cm⁻¹) ** | Intensity |

| Piperidine N-H | Stretch | 3300-3500 | Medium-Weak |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H (Piperidine, Methoxy) | Stretch | 2850-3000 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium |

| Piperidine C-H | Bend | 1440-1480 | Medium |

| Aryl Ether C-O | Asymmetric Stretch | 1200-1275 | Strong |

| Alkyl Ether C-O | Symmetric Stretch | 1000-1150 | Strong |

| Substituted Benzene C-H | Out-of-plane Bend | 735-775 | Strong |

This table presents expected wavenumber ranges based on standard FT-IR correlation charts for the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. ucl.ac.uk

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the aromatic ring, the methoxy (B1213986) group, and the piperidine ring. The aromatic protons typically appear in the downfield region (δ 6.8-7.2 ppm). The methoxy group protons would present as a sharp singlet around δ 3.8 ppm. The protons on the piperidine ring would appear as complex multiplets in the upfield region, with the proton attached to the oxygen-bearing carbon (H-4) being the most downfield of the piperidine signals. chemicalbook.com

The ¹³C NMR spectrum provides complementary data, with signals for each unique carbon atom. The aromatic carbons would resonate between δ 110-150 ppm, with the carbons directly attached to oxygen atoms appearing further downfield. The methoxy carbon signal is expected around δ 55 ppm, and the piperidine carbons would appear in the δ 30-70 ppm range. rsc.orgrsc.org

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (C₆H₄) | 6.8 – 7.2 (m, 4H) | 110 – 150 |

| Methoxy Protons (OCH₃) | ~3.8 (s, 3H) | ~55 |

| Piperidine Proton (CH-O, H-4) | ~4.4 (m, 1H) | ~70 |

| Piperidine Protons (CH₂-N, H-2, H-6) | ~3.2 (m, 2H) & ~2.8 (m, 2H) | ~45 |

| Piperidine Protons (CH₂-C, H-3, H-5) | ~2.0 (m, 2H) & ~1.7 (m, 2H) | ~30 |

| Piperidine Proton (N-H) | 1.5 - 2.5 (br s, 1H) | N/A |

This table contains predicted NMR chemical shifts based on data from structurally similar compounds and general principles of NMR spectroscopy. chemicalbook.comrsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. gatech.edu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound. nih.govscispace.com

For this compound (C₁₂H₁₇NO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass. mdpi.com

| Technique | Information Obtained | Expected Value for C₁₂H₁₇NO₂ |

| HRMS (ESI+) | Molecular Formula Confirmation | Calculated m/z for [M+H]⁺: 208.1332; Found: 208.133x ± 5 ppm |

| MS (EI) | Molecular Ion Peak (M⁺) | m/z = 207 |

| MS (EI) | Major Fragment 1 (Loss of methoxy radical) | m/z = 176 |

| MS (EI) | Major Fragment 2 (Cleavage at ether C-O bond) | m/z = 123 (methoxyphenol radical cation) |

| MS (EI) | Major Fragment 3 (Piperidine ring fragment) | m/z = 84 |

This table outlines the expected mass spectrometry data. HRMS confirms the molecular formula, while standard MS reveals the molecular weight and key structural fragments.

Chromatography Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. A validated reverse-phase HPLC (RP-HPLC) method would typically be employed. The compound would be dissolved in a suitable solvent and injected onto a column, such as an octadecyl (C18) column. nih.gov Elution is achieved using a mobile phase, often a mixture of acetonitrile (B52724) and a buffered aqueous solution. nih.govnih.gov Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aromatic ring absorbs strongly. nih.gov The purity is determined by comparing the peak area of the main component to the total area of all observed peaks.

Thin-Layer Chromatography (TLC) is also used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. nih.gov A sample is spotted onto a silica (B1680970) gel plate, which is then developed in a chamber with an appropriate solvent system. Visualization under UV light or with a chemical stain reveals the compound and any impurities as separate spots based on their differential retention.

X-ray Crystallography for Structural Elucidation (if applicable)

Should this compound or a suitable salt derivative be crystallized, single-crystal X-ray crystallography could provide the most definitive structural information. This powerful technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. researchgate.net

If applicable, this analysis would unambiguously confirm the connectivity of the atoms and reveal the solid-state conformation of the molecule. Specifically, it would show the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the 2-methoxyphenoxy substituent. Powder X-ray Diffraction (PXRD) could also be used to characterize the bulk material and identify its crystalline form. google.com The applicability of X-ray crystallography is entirely dependent on the ability to grow a single crystal of sufficient quality.

Therapeutic Potential and Future Research Directions

Potential in Neurological Disorder Treatments

The piperidine (B6355638) derivative, 4-(2-methoxyphenoxy)piperidine, is a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com Its structure is foundational in developing compounds that can effectively modulate neurotransmitter systems.

Derivatives of this compound are being explored for their potential to treat depression and anxiety. molaid.comchemimpex.comnetascientific.com Research has focused on their ability to interact with serotonin (B10506) and dopamine (B1211576) receptors, which are crucial in regulating mood. The development of compounds that can modulate these neurotransmitter systems is a key strategy in creating new treatments for these conditions. chemimpex.com

The therapeutic potential of this compound and its analogs extends to a broader range of mood disorders and neuropsychiatric conditions. Certain derivatives have shown the ability to influence serotonin and norepinephrine (B1679862) pathways, indicating potential applications in these complex disorders. The purinergic system, which includes receptors for ATP and adenosine, has also been identified as a target for mood disorders, and modulation of this system is a promising therapeutic strategy. nih.gov Furthermore, some piperidine derivatives are being investigated for their effects on dopaminergic pathways, which could have implications for treating various neuropsychiatric conditions.

Application in Cancer Research

In the field of oncology, derivatives of this compound have shown promise as potential anticancer agents. researchgate.net The piperidine ring is a component of many targeted anti-cancer therapeutics. researchgate.net

Research has shown that certain synthesized compounds incorporating a 2-methoxyphenoxy moiety can inhibit the growth of cancer cells. For instance, a novel compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), demonstrated a significant inhibitory effect on the growth of colon cancer cells. nih.gov This compound was found to induce apoptotic cell death and directly bind to IkappaB kinase β (IKKβ), a protein involved in cancer cell survival. nih.gov In xenograft mouse models, MMPP was shown to suppress tumor growth in a dose-dependent manner. nih.gov